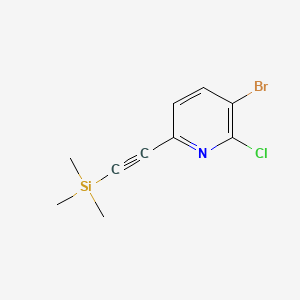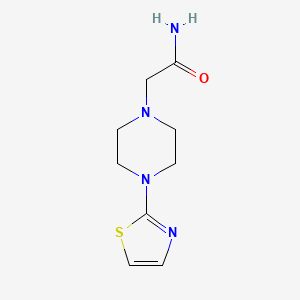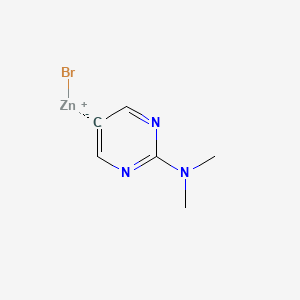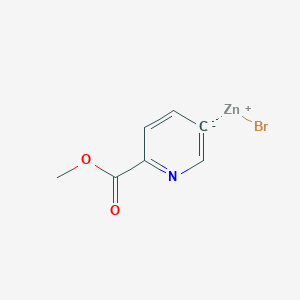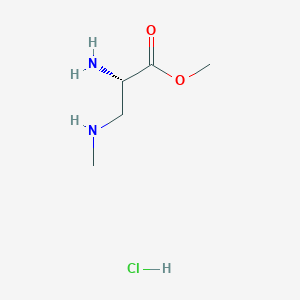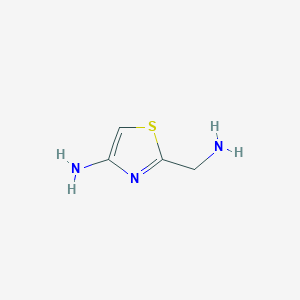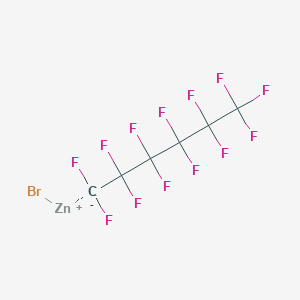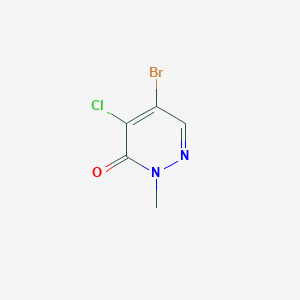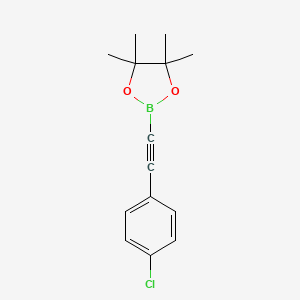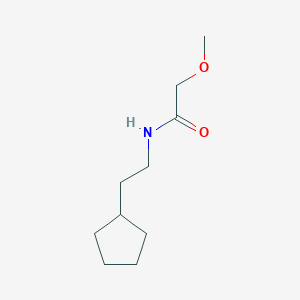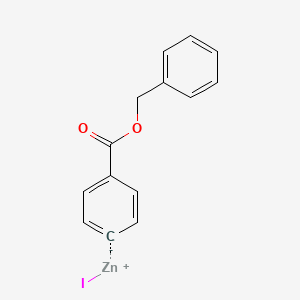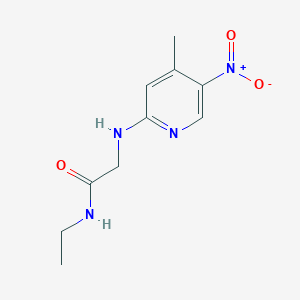
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is an organic compound that features a furan ring, a propynyl group, and a propanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide typically involves the reaction of furan-2-carboxylic acid with prop-2-yn-1-amine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require a catalyst to improve yield and selectivity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be considered to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The propynyl group can be reduced to form the corresponding alkene or alkane.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are common.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Alkene or alkane derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The furan ring and propynyl group can participate in interactions with biological macromolecules, influencing the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Lacks the propynyl group, making it less versatile in certain reactions.
N-(prop-2-yn-1-yl)propanamide: Lacks the furan ring, which reduces its potential for aromatic interactions.
3-(furan-2-yl)propanamide: Lacks the propynyl group, limiting its reactivity in certain synthetic applications.
Uniqueness
3-(furan-2-yl)-N-(prop-2-yn-1-yl)propanamide is unique due to the presence of both the furan ring and the propynyl group, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Propriétés
Formule moléculaire |
C10H11NO2 |
|---|---|
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
3-(furan-2-yl)-N-prop-2-ynylpropanamide |
InChI |
InChI=1S/C10H11NO2/c1-2-7-11-10(12)6-5-9-4-3-8-13-9/h1,3-4,8H,5-7H2,(H,11,12) |
Clé InChI |
IBFSCEVHZNXGRJ-UHFFFAOYSA-N |
SMILES canonique |
C#CCNC(=O)CCC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


